molecular formula C16H14ClN3O2S B6626997 N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide

N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide

Cat. No. B6626997
M. Wt: 347.8 g/mol
InChI Key: SWBCGNONSNUAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various scientific research studies.

Mechanism of Action

N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide targets specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the regulation of immune cell activity. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide inhibits the activity of enzymes such as CDK7 and CDK9, which are involved in the transcription of genes that promote cancer cell growth. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide also inhibits the activity of certain immune cells, such as T cells and macrophages, which are involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide vary depending on the specific disease being studied. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of the disease. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. Another advantage is its favorable safety profile in preclinical studies. However, one limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in humans, which limits its potential for clinical translation.

Future Directions

For N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide research include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent in humans. Other future directions include the development of more potent and selective inhibitors of CDK7 and CDK9, as well as the identification of biomarkers that can predict patient response to N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide treatment. Overall, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide shows promising potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with thionyl chloride to obtain 5-chloro-8-methylquinoline-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-(methoxymethyl)-1,3-thiazole-5-carboxamide to obtain N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide.

Scientific Research Applications

N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Inflammation is a key factor in the development of many diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-3-5-11(17)10-4-6-13(19-14(9)10)20-16(21)15-12(7-22-2)18-8-23-15/h3-6,8H,7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBCGNONSNUAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)C3=C(N=CS3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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